

## Zavolosotine's Role in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Zavolosotine (formerly CRN04777) is an investigatory, orally bioavailable, nonpeptide small molecule designed as a selective agonist for the somatostatin receptor subtype 5 (SSTR5). Its primary therapeutic target is congenital hyperinsulinism (HI), a rare genetic disorder characterized by dysregulated and excessive insulin secretion, leading to persistent and severe hypoglycemia. The mechanism of action of Zavolosotine centers on its ability to potently and selectively activate SSTR5 on pancreatic β-cells, thereby inhibiting insulin secretion. This targeted action is anticipated to restore glucose homeostasis in patients with congenital HI. Preclinical and early-stage clinical studies have demonstrated Zavolosotine's capacity to suppress both basal and stimulated insulin secretion, leading to a corresponding increase in plasma glucose levels. This technical guide provides a comprehensive overview of the available data on Zavolosotine's role in glucose homeostasis, including quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visualization of its signaling pathway.

#### Introduction to Zavolosotine and its Target

Congenital hyperinsulinism is the most frequent cause of persistent hypoglycemia in newborns and infants.[1] The disorder arises from genetic mutations affecting key components of the insulin secretion pathway within pancreatic  $\beta$ -cells.[1] Current treatment options are limited and



often associated with significant side effects or lack of efficacy, highlighting the urgent need for novel therapeutic strategies.

Somatostatin is a natural inhibitor of various endocrine secretions, including insulin and glucagon. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), SSTR1-5. SSTR5 is preferentially expressed on pancreatic  $\beta$ -cells, and its activation is a key physiological mechanism for inhibiting insulin secretion. **Zavolosotine** is designed to selectively target SSTR5, thereby offering a potentially more focused therapeutic approach to reducing insulin overproduction in congenital HI compared to non-selective somatostatin analogs.

#### **Quantitative Data on Glucose Homeostasis**

The following tables summarize the available quantitative data from preclinical and Phase 1 clinical studies of **Zavolosotine**.

### Table 1: Preclinical Efficacy of Zavolosotine in Neonatal Rats



| Parameter           | Dose of Zavolosotine                 | Observation                                                                                                         | Source |
|---------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------|
| Blood Glucose       | ≥3 mg/kg (single oral<br>dose)       | Significant increase in the area under the curve (AUC) of the blood glucose response from 0.5 to 6 hours post-dose. | [2]    |
| Blood Glucose       | ≥10 mg/kg (once-daily<br>for 5 days) | Sustained and significant increase in the AUC of the blood glucose response on Day 1 and Day 5.                     | [2]    |
| Insulin Secretion   | ≥10 mg/kg (single oral<br>dose)      | Suppressed glyburide-<br>induced<br>hyperinsulinemia.                                                               | [2]    |
| Hypoglycemia Rescue | ≥3 mg/kg (single oral<br>dose)       | Rescued glyburide-<br>induced<br>hypoglycemia,<br>restoring blood<br>glucose to >60 mg/dL.                          |        |

N.B. Specific percentage changes and statistical values beyond "significant increase" are not detailed in the available public documents.

# Table 2: Phase 1 Clinical Trial Results of Zavolosotine in Healthy Volunteers (Single Ascending Dose)



| Parameter                                                            | Dose of<br>Zavolosotine | Percent<br>Reduction in<br>Insulin<br>Secretion | Observation<br>on Plasma<br>Glucose                          | Source |
|----------------------------------------------------------------------|-------------------------|-------------------------------------------------|--------------------------------------------------------------|--------|
| Basal Insulin<br>Secretion                                           | 120 mg                  | 73%                                             | Data not specified                                           |        |
| Glucose-<br>Stimulated<br>Insulin Secretion<br>(AUC during<br>IVGTT) | 120 mg                  | ~50%                                            | Parallel doubling<br>of plasma<br>glucose AUC                |        |
| Sulfonylurea-<br>Induced Insulin<br>Secretion (AUC)                  | 30 mg                   | 79%                                             | Not specified                                                | _      |
| Sulfonylurea-<br>Induced Insulin<br>Secretion (AUC)                  | 60 mg                   | 90%                                             | No exogenous glucose infusion needed to prevent hypoglycemia |        |

N.B. Data for other dose levels in the single ascending dose cohorts (ranging from 0.5 mg to 120 mg) have not been publicly quantified in detail.

**Table 3: Phase 1 Clinical Trial of Zavolosotine in Healthy** 

**Volunteers (Multiple Ascending Dose)** 

| Dose of Zavolosotine    | Duration                  | Observation<br>on Fasting<br>Insulin                     | Observation<br>on Fasting<br>Plasma<br>Glucose | Source |
|-------------------------|---------------------------|----------------------------------------------------------|------------------------------------------------|--------|
| 30 mg, 60 mg,<br>120 mg | Once daily for 10<br>days | Rapid, sustained,<br>and dose-<br>dependent<br>decreases | Dose-dependent increases                       |        |



N.B. Specific quantitative data for each dose group in the MAD study are not available in the public domain.

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **Zavolosotine**.

### Preclinical Evaluation in a Neonatal Rat Model of Hyperinsulinism

- Animal Model: Male neonatal Sprague Dawley rats (PND7-11).
- Drug Administration: Zavolosotine administered orally via gavage at doses of 3, 10, 30, and 100 mg/kg.
- Induction of Hyperinsulinemic Hypoglycemia: Intraperitoneal injection of glyburide (a sulfonylurea) at a dose of 0.5 mg/kg or 5 mg/kg to stimulate insulin secretion and induce hypoglycemia, mimicking congenital HI.
- Blood Glucose Monitoring: Blood samples were collected from the tail at various time points up to 6 hours post-dose to measure blood glucose levels.
- Insulin Measurement: Plasma insulin levels were measured to assess the suppression of glyburide-induced hyperinsulinemia.
- Study Design for Sustained Efficacy: A 5-day repeat oral administration study was conducted
  with once-daily dosing of **Zavolosotine** to evaluate the sustainability of its effect on blood
  glucose.
- Outcome Measures: The primary outcomes were the change in blood glucose levels over time, the area under the curve (AUC) for the blood glucose response, and the levels of plasma insulin.

#### Phase 1 Clinical Trial in Healthy Volunteers

Study Population: Healthy adult volunteers.



- Study Design: A two-part, first-in-human Phase 1 clinical study involving single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
  - SAD Cohorts: Volunteers received single oral doses of **Zavolosotine** (ranging from 0.5 mg to 120 mg) or placebo.
  - MAD Cohorts: Volunteers received once-daily oral doses of **Zavolosotine** (30 mg, 60 mg, or 120 mg) or placebo for 10 days.
- Pharmacodynamic Assessments:
  - Intravenous Glucose Tolerance Test (IVGTT):
    - After an overnight fast, a single dose of **Zavolosotine** or placebo was administered.
    - One hour later, an intravenous bolus of glucose (300 mg/kg) was administered.
    - Serial measurements of blood glucose and insulin were taken over 180 minutes to assess glucose-stimulated insulin secretion.
  - Sulfonylurea Challenge with Euglycemic Clamp:
    - A sulfonylurea (5 mg of glibenclamide/glyburide) was administered to induce insulin secretion.
    - A euglycemic clamp technique (e.g., using ClampArt®) was employed to maintain blood glucose at a constant normal level via a variable intravenous glucose infusion.
    - One hour after the sulfonylurea, a single dose of Zavolosotine or placebo was administered.
    - The intravenous glucose infusion rate (GIR) required to maintain euglycemia was measured over 8 hours as a surrogate for insulin secretion.
- Outcome Measures: The primary pharmacodynamic endpoints included changes in basal and stimulated insulin secretion (assessed by plasma insulin levels and GIR) and corresponding changes in plasma glucose levels. Safety and tolerability were also assessed.



# Signaling Pathways and Experimental Workflows Zavolosotine's Signaling Pathway in Pancreatic β-Cells

The following diagram illustrates the proposed mechanism of action of **Zavolosotine** in inhibiting insulin secretion from pancreatic  $\beta$ -cells.



Click to download full resolution via product page

Caption: **Zavolosotine**'s mechanism of action in pancreatic  $\beta$ -cells.



## **Experimental Workflow for Phase 1 Pharmacodynamic Studies**

The diagram below outlines the workflow for the two primary pharmacodynamic assessments used in the Phase 1 clinical trial of **Zavolosotine**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. PSUN304 CRN04777 an Oral, Nonpeptide SST5-selective Somatostatin Agonist Dose Dependently Suppresses Basal and Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.eurospe.org [abstracts.eurospe.org]
- To cite this document: BenchChem. [Zavolosotine's Role in Glucose Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363731#zavolosotine-s-role-in-glucose-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com